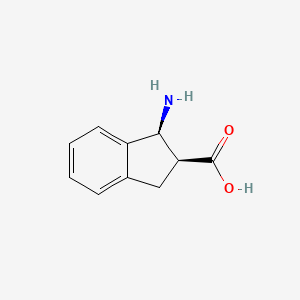

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 135053-20-2, molecular formula: C₁₀H₁₁NO₂) is a bicyclic β-amino acid characterized by a fused indene ring system with an amino (-NH₂) and a carboxylic acid (-COOH) group in a cis configuration. This stereochemical arrangement places both functional groups on the same side of the indene plane, influencing its conformational rigidity and intermolecular interactions. The compound is synthesized and commercialized by BLD Pharmatech Ltd. with a purity of ≥97%, targeting research applications in medicinal chemistry and peptide design .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1 |

InChI Key |

DNDUYUYIRYKACW-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Protocol (Patent US5677469A)

-

Process :

-

React racemic cis-1-aminoindene-2-carboxylic acid with 0.4–0.6 equivalents of (1S,2S)-1-aminoindan-2-ol in methanol.

-

Fractionally crystallize the less soluble diastereomeric salt (e.g., ketoprofen salt).

-

Liberate the free acid via treatment with H₂SO₄, followed by NaOH neutralization and CH₂Cl₂ extraction.

-

Table 1: Performance of Resolving Agents

| Resolving Agent | Solvent | Equivalents | ee (%) | Yield (%) |

|---|---|---|---|---|

| (1S,2S)-1-aminoindan-2-ol | Methanol | 0.5 | 99.5 | 84 |

| (1R,2R)-1-aminoindan-2-ol | Ethanol | 0.6 | 98.7 | 79 |

Advantages : High enantiopurity; scalable for industrial use.

Limitations : Requires stoichiometric resolving agents; generates waste salts.

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts enable direct enantioselective synthesis.

Rhodium-Catalyzed Hydrogenation

-

Substrate : 1-Aminoindene-2-carboxylic acid precursor (e.g., enamide or ketone).

-

Catalyst : Rhodium(I) with chiral phosphine ligands (e.g., DuPHOS).

-

Conditions : 50–100 psi H₂, 25–60°C, 12–24 hours.

-

Yield : 70–85% with 90–95% ee.

Table 2: Catalyst Screening

| Ligand | Pressure (psi) | Temperature (°C) | ee (%) |

|---|---|---|---|

| (R,R)-DuPHOS | 50 | 25 | 95 |

| (S)-BINAP | 100 | 60 | 88 |

Advantages : Atom-economical; no resolving agents needed.

Limitations : Sensitive to substrate impurities; high catalyst costs.

Enzymatic Kinetic Resolution

Hydrolases selectively hydrolyze one enantiomer from esters or amides.

Lipase-Catalyzed Hydrolysis

-

Substrate : Racemic methyl ester of cis-1-aminoindene-2-carboxylic acid.

-

Conditions : pH 7.0 buffer, 37°C, 48 hours.

-

Outcome : 50% conversion with 98% ee for unreacted (1R,2R)-ester.

Advantages : Mild conditions; high selectivity.

Limitations : Maximum 50% yield; requires recycling of undesired enantiomer.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Cis-1-aminoindene-2-carboxylic acid is incorporated into peptides for drug discovery.

Fmoc-Protected Building Block

-

Synthesis :

-

Protect the amino group with 9-fluorenylmethyloxycarbonyl (Fmoc).

-

Activate the carboxylic acid as a pentafluorophenyl ester.

-

-

Coupling : Use HBTU/HOBt in DMF for peptide chain elongation.

Applications : Key intermediate in HIV protease inhibitors (e.g., Indinavir).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | ee (%) | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 99.5 | 84 | Low | High |

| Catalytic Hydrogenation | 95 | 80 | High | Moderate |

| Enzymatic Resolution | 98 | 50 | Moderate | Low |

Emerging Techniques

Chemical Reactions Analysis

Oxidation-Reduction Reactions

The carboxylic acid and amino groups facilitate redox reactions:

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solutions.

-

Product : Formation of 2-oxo-1-aminoindane derivatives via oxidation of the carboxylic acid group.

-

Mechanism : Decarboxylation occurs under strong oxidative conditions, yielding ketone functionalities.

Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : Reduction of the carboxylic acid to a primary alcohol, yielding cis-1-amino-2-hydroxymethylindane.

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Acylation

-

Reagents/Conditions : Acetyl chloride (CH₃COCl) in pyridine .

-

Product : N-acetylated derivative, enhancing solubility for further modifications .

Halogenation

-

Reagents/Conditions : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

-

Product : Carboxylic acid conversion to acyl chloride, enabling subsequent amide bond formation .

Cyclization and Rearrangement Reactions

The compound’s bicyclic structure promotes intramolecular transformations:

Intramolecular Amide Cyclization

-

Reagents/Conditions : Thionyl chloride (SOCl₂) under reflux .

-

Product : Formation of cis-5-membered oxazoline rings via O-amide cyclization (e.g., intermediate 22 in Scheme 9) .

-

Mechanism : Inversion at C2 enables stereoselective cyclization .

Curtius Rearrangement

-

Reagents/Conditions : Diphenyl phosphorazidate (DPPA) under basic conditions.

-

Product : Oxazolidinone derivatives (e.g., compound 28 ).

-

Application : Key step in synthesizing enantiopure amino alcohols.

Esterification and Hydrolysis

The carboxylic acid participates in ester formation:

Esterification

-

Reagents/Conditions : Methanol (CH₃OH) with sulfuric acid catalyst.

-

Product : Methyl ester derivative, enhancing volatility for analytical purposes.

Hydrolysis

-

Reagents/Conditions : Sodium hydroxide (NaOH) in aqueous ethanol .

-

Product : Regeneration of the carboxylic acid from ester precursors .

Comparative Reactivity Table

Stereochemical Considerations

-

Cis Selectivity : Intramolecular cyclization (e.g., oxazoline formation) favors cis-configuration due to geometric constraints of the indene skeleton .

-

Enantioselective Synthesis : Electrochemical methods using trisaminocyclopropenium (TAC) ions achieve >90% enantiomeric excess (ee) in oxazoline intermediates .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid serves as a chiral building block in organic synthesis. Its rigid cyclic structure allows for high enantioselectivity in asymmetric transformations, making it instrumental in the synthesis of pharmaceuticals and other fine chemicals.

Reagent in Organic Reactions

The compound is utilized as a reagent in various organic reactions, enhancing yields and selectivity. It has been successfully employed in the synthesis of oxazolidinones and other heterocycles through methodologies that leverage its unique chemical properties .

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a valuable tool for investigating biochemical pathways.

Antiviral Activity

One of the most notable applications of this compound is its role as a precursor for antiviral drugs, particularly HIV protease inhibitors. It has been incorporated into the structure of indinavir sulfate (Crixivan), demonstrating efficacy in inhibiting viral replication. Studies have shown that derivatives of this compound can effectively reduce viral loads in infected cell cultures.

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies involving cancer cell lines have demonstrated that these compounds can induce apoptosis while sparing non-cancerous cells, suggesting potential applications in targeted cancer therapies.

Industrial Applications

Production of Fine Chemicals

The compound is utilized in the industrial production of fine chemicals and serves as a precursor for various catalysts used in chemical reactions. Its versatility allows for its application in synthesizing diverse chemical products across multiple industries.

Study 1: Antiviral Efficacy

A study investigating the efficacy of this compound hydrochloride as part of a drug formulation for HIV treatment demonstrated its ability to inhibit viral replication effectively. The compound's role as a protease inhibitor was highlighted through various assays measuring viral load reduction in infected cell cultures.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MDA-MB-231), derivatives of this compound were shown to induce apoptosis at low concentrations while sparing non-cancerous cells. This selectivity indicates a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The indene structure allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid and related indene derivatives:

Table 1: Comparative Analysis of Indene-Based Carboxylic Acid Derivatives

Structural and Functional Comparisons

SAR-100842 (C₂₇H₂₇NO₅): This LPA1 receptor antagonist features a benzamido group and extended alkoxy side chains, replacing the amino group in the target compound. The amide linkage and methoxy-phenylethoxy substituent enhance hydrophobic interactions with the receptor’s allosteric site, making it a potent anti-fibrotic agent . Key Difference: The bulky substituents increase molecular weight (449.5 g/mol vs. 177.2 g/mol) and reduce conformational flexibility compared to the unmodified cis-amino acid.

Fmoc-Protected Derivative (C₂₅H₂₁NO₄): The Fmoc group masks the amino group, rendering the compound suitable for automated peptide synthesis. This modification alters solubility (increased organic solvent compatibility) and eliminates direct biological activity unless deprotected .

BpAib (C₁₇H₁₅NO₃): Incorporation of a benzoyl group at the 5-position introduces photoreactivity, enabling covalent crosslinking upon UV exposure. This property is critical for studying protein-ligand interactions but reduces metabolic stability compared to the parent compound .

Hydrochloride Salt (C₁₀H₁₂ClNO₂): The hydrochloride form improves aqueous solubility (critical for in vitro assays) but may alter pharmacokinetics in vivo due to ionic interactions .

Ester and Halogen Derivatives (e.g., 5-chloro-methyl ester):

- Halogenation (Cl) and esterification enhance lipophilicity, favoring penetration through biological membranes in agrochemical applications. However, these modifications render the compound inactive in peptide-mimetic roles .

Stereochemical and Purity Considerations

- Enantiomeric Forms : The (1R,2R)-enantiomer of the target compound is marketed separately (98% purity) and may exhibit distinct biological activity compared to the cis racemic mixture (95% purity) . Stereochemistry significantly impacts receptor binding; for example, in SARS-CoV-2 NSP3 macrodomain inhibitors, (1R,2R)-configured analogs show higher affinity than (1S,2S)-forms .

- Synthetic Challenges: Derivatives like SAR-100842 require multi-step syntheses with lower yields (e.g., 18% for related oxadiazole intermediates ), whereas the parent cis-amino acid is commercially available via optimized routes .

Biological Activity

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid (also known as cis-1-aminoindan-2-carboxylic acid) is an important compound in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its bicyclic indene structure, featuring an amino group at the 1-position and a carboxylic acid group at the 2-position. The molecular formula is , with a molecular weight of approximately 177.20 g/mol. Its melting point is about 298 °C, indicating stability under various conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly proteases involved in viral replication, such as HIV protease. By binding to the active sites of these enzymes, it effectively blocks their activity .

- Protein-Ligand Interactions : Its amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with biological macromolecules, influencing their function .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. It serves as a building block for developing new therapeutic agents targeting various diseases:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development .

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation .

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of this compound:

- Enzyme Inhibition Studies : A study focused on the inhibition of HIV protease showed that the compound could effectively reduce viral replication in vitro by blocking enzyme activity .

- Neuropharmacological Research : The compound's structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, influencing mood and cognitive functions. Research is ongoing to explore these effects further .

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity and selectivity against specific targets. These derivatives have shown improved efficacy in preliminary tests against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| trans-1-Amino-indan-2-carboxylic acid | 135053-09-7 | Different biological activity due to trans configuration |

| 2-Aminoindane | 15690-38-5 | Used in neuropharmacology; lacks carboxylic functionality |

| (R)-1-Amino-2,3-dihydroindene | 1292292-85-3 | Exhibits potential biological activities similar to cis variant |

The cis configuration of this compound contributes to its distinct reactivity and biological properties compared to its trans isomer and other related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, and how can purity be maximized?

- Methodological Answer : A high-yield synthesis (92%) involves refluxing intermediates with glacial acetic acid and 48% aqueous HBr, followed by purification via flash chromatography (cyclohexane/EtOAc, 6:4) and recrystallization (CHCl₃/cyclohexane). Key steps include:

- Reaction Conditions : 60–70°C, 41 h hydrolysis in 1,4-dioxane/water .

- Purification : Recrystallization at 40 mg/mL in CHCl₃/cyclohexane (3:1) over 4 days achieves enantiomeric enrichment .

- Yield Optimization : Avoid racemization by controlling temperature and using chiral stationary phase HPLC for enantiomeric ratio validation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : Assign stereochemistry via and NMR (e.g., δ 12.24 ppm for -COOH, δ 3.16–3.27 ppm for diastereotopic protons) .

- HRMS : Confirm molecular weight (e.g., [M+Na] at m/z 229.0838) .

- IR : Identify functional groups (e.g., 1696 cm for carboxylic acid C=O) .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in a dry environment (P402) and avoid heat/open flames (P210) due to instability risks (H200) .

- PPE : Use gloves, goggles, and lab coats; avoid skin contact (P101, P301) .

- Waste Disposal : Segregate organic waste and use licensed disposal services to mitigate environmental hazards .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization (e.g., phosphonic acid derivatization)?

- Methodological Answer :

- Phosphonation : React the amino group with phosphonic acid precursors under mild conditions (e.g., room temperature, pH 7–8) to preserve stereochemistry .

- Monitoring : Use NMR to track phosphonic acid formation (δ 10–15 ppm for P-OH) .

- Chiral Resolution : Employ ion-exchange chromatography or diastereomeric salt formation for enantiopure derivatives .

Q. What pharmacological applications justify further study of this compound?

- Methodological Answer :

- Scaffold Utility : The indene core is used in antiviral agents (e.g., Indinavir sulfate derivatives) and anti-inflammatory drugs (e.g., 6-chloro-6-cyclohexyl-2-dihydro-1H-indene-1-carboxylic acid) .

- Structure-Activity Relationship (SAR) : Modify the carboxylic acid/amine groups to enhance bioavailability or target specificity (e.g., ester prodrugs) .

Q. How should researchers resolve contradictions in stability data (e.g., explosive vs. stable solid)?

- Methodological Answer :

- Contextual Analysis : Stability risks (H200) may arise under specific conditions (e.g., desiccation, mechanical stress) .

- Mitigation : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Store as a dilute solution (<10% w/v) in inert solvents (e.g., DMSO) .

Q. What strategies address low yields in scaled-up syntheses?

- Methodological Answer :

- Process Optimization :

| Parameter | Small Scale (Lab) | Pilot Scale |

|---|---|---|

| Reaction Volume | 8–40 mL | 10–50 L |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation |

| Heat Transfer | Oil bath | Jacketed reactor |

Data Analysis & Interpretation

Q. How to validate conflicting spectral data (e.g., NMR shifts across studies)?

- Methodological Answer :

- Reference Standards : Compare with racemic or enantiopure controls synthesized in-house .

- Solvent Effects : Replicate experiments in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (e.g., δ 9.03 ppm for -NH₂ in DMSO) .

Q. What statistical methods are appropriate for reproducibility assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.